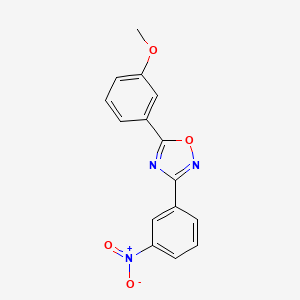
1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide, also known as DMXAA or ASA404, is a synthetic compound with promising anti-cancer properties. It was first discovered in the 1990s and has since been extensively studied for its potential as an anti-tumor agent. In
Wirkmechanismus
The exact mechanism of action of 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor cell death. 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide has been shown to activate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), which can lead to the destruction of tumor cells. 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide has also been shown to inhibit the formation of new blood vessels in tumors, which can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide has been shown to induce a range of biochemical and physiological effects in animal models and in vitro studies. These effects include the activation of immune cells, the inhibition of tumor angiogenesis, and the induction of apoptosis in cancer cells. 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory effects, which may contribute to its anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has some limitations, such as its poor solubility in water and its potential toxicity at high doses. These limitations must be taken into account when designing experiments using 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide.
Zukünftige Richtungen
There are several future directions for research on 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide. One area of focus is the development of more effective delivery methods for 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide, such as nanoparticle-based drug delivery systems. Another area of focus is the identification of biomarkers that can predict the response of tumors to 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide. Finally, there is a need for further clinical trials to determine the safety and efficacy of 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide in humans.
Conclusion
In conclusion, 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide is a promising anti-cancer agent that has been extensively studied for its potential to induce tumor cell death and inhibit tumor angiogenesis. While there are still many unanswered questions about the mechanism of action and the safety and efficacy of 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide, it represents a promising area of research for the development of new cancer therapies.
Synthesemethoden
1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide is synthesized through a multistep process that involves the reaction of 2,4-dimethylbenzoyl chloride with piperidine, followed by the addition of cyanogen bromide and then hydrolysis. The final product is obtained after purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide has been studied extensively for its potential as an anti-cancer agent. It has been shown to induce tumor cell death through various mechanisms, including the activation of the immune system and the inhibition of tumor angiogenesis. 1-(2,4-dimethylbenzoyl)-4-piperidinecarboxamide has also been studied for its potential to enhance the effectiveness of other anti-cancer drugs, such as cisplatin and paclitaxel.
Eigenschaften
IUPAC Name |
1-(2,4-dimethylbenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-3-4-13(11(2)9-10)15(19)17-7-5-12(6-8-17)14(16)18/h3-4,9,12H,5-8H2,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSIXYXIGZMZSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2CCC(CC2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cyclopropyl[1-(4-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5772688.png)
![3-[2-(2-furyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5772695.png)
![N'-{[2-(2-nitrophenyl)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5772705.png)
![N-cyclohexyl-3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzamide](/img/structure/B5772713.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5772727.png)


![5,7-dimethyl-3-phenyl-3H-pyrido[4,3,2-de]quinazoline](/img/structure/B5772736.png)
![2,3,4,9-tetramethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5772749.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-phenylthiourea](/img/structure/B5772764.png)
